molecular formula C17H13NO3S2 B2565002 (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one CAS No. 849028-25-7

(Z)-5-((E)-3-(furan-2-yl)allylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one

Cat. No.: B2565002
CAS No.: 849028-25-7
M. Wt: 343.42
InChI Key: KXTVSFYZTYYHHE-IJPYFETJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 2-thioxothiazolidin-4-one core. Its unique structural features include:

  • A 3-(2-methoxyphenyl) group, which introduces electron-donating effects and steric bulk.
    Such modifications influence its physicochemical properties (e.g., solubility, melting point) and bioactivity, particularly in enzyme inhibition and antimicrobial applications .

Properties

IUPAC Name

(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S2/c1-20-14-9-3-2-8-13(14)18-16(19)15(23-17(18)22)10-4-6-12-7-5-11-21-12/h2-11H,1H3/b6-4+,15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTVSFYZTYYHHE-IJPYFETJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Structural Overview

The molecular structure of (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one can be represented as follows:

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₂S
Molecular Weight293.34 g/mol
SMILESCOCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/SC1=S
InChIInChI=1S/C15H13N3O2S/c1-21-9-8-19-16(20)15(24-17(19)23)10-13-6-7-14(22-13)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3/b15-10+

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. The compound has shown significant potential in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action :
    • Inhibition of key enzymes involved in cancer cell metabolism.
    • Induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Case Studies :
    • A study demonstrated that thiazolidinone derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .
    • Another investigation highlighted the compound's ability to inhibit tumor growth in xenograft models, showing a significant reduction in tumor volume compared to control groups .

Antimicrobial Activity

The antimicrobial properties of thiazolidinones are also noteworthy. The compound has been evaluated against several bacterial strains:

  • Antibacterial Assays :
    • The minimum inhibitory concentration (MIC) was determined for both Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited moderate antibacterial activity with MIC values ranging from 50 to 100 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Biofilm Inhibition :
    • The compound demonstrated the ability to inhibit biofilm formation in Pseudomonas aeruginosa by over 50% at sub-MIC concentrations, suggesting its potential use in treating biofilm-associated infections .

Pharmacological Implications

The diverse biological activities of (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one suggest its potential as a lead compound for drug development. Its structural features allow for modifications that could enhance its efficacy and selectivity.

Scientific Research Applications

Antioxidant Activity

Research indicates that thiazolidinones exhibit significant antioxidant properties. Studies have shown that (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one can scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness is attributed to the thiazolidinone core, which interacts with microbial enzymes, disrupting their function and leading to cell death .

Anti-inflammatory Effects

Studies have suggested that this compound may inhibit inflammatory pathways by modulating cytokine production. This property makes it a potential candidate for treating inflammatory diseases such as arthritis and asthma .

Study on Antioxidant Activity

A study evaluated the antioxidant potential of thiazolidinone derivatives, including (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one, using DPPH and ABTS assays. The results indicated a significant reduction in free radicals, supporting its use in formulations aimed at oxidative stress-related conditions .

Evaluation of Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, suggesting its potential as an antimicrobial agent in clinical settings .

Anti-inflammatory Mechanism Investigation

Research involving cellular models demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines IL-6 and TNF-alpha, indicating its mechanism of action in modulating inflammation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The furan-2-yl allylidene group in the target compound is rare compared to benzylidene or methoxy-substituted derivatives (e.g., A4, 3d) .
  • Synthetic yields for analogous compounds vary widely (46–87%), influenced by substituent reactivity and reaction conditions .

Physicochemical Properties

Table 2: Melting Points and Spectral Features
Compound (Source) Melting Point (°C) IR Peaks (cm⁻¹) NMR Features (¹H/¹³C)
Target Compound Not reported Expected: C=O (~1700), C=S (~1250) Allylidene protons (δ 6.5–7.5), furan O
A4 () 259–261 C=O (1704), C=N (1603) Aromatic H (δ 7.2–8.3), benzothiazole C
3d () 217–219 O-H (3434), C=O (1698) Hydroxy H (δ 5.2), methoxy H (δ 3.8)
HPAR-3,5DOM () Not reported C=O (1705), C=C (1590) Dimethoxy H (δ 3.8), allylidene H

Key Observations :

  • The 2-methoxyphenyl group in the target compound may elevate its melting point compared to hydroxy-substituted derivatives (e.g., 3d) due to reduced hydrogen bonding .
  • Furan's oxygen atom could introduce distinct NMR shifts (e.g., δ 6.3–7.4 for furyl protons) and IR absorption near 1250 cm⁻¹ (C-O-C) .
Table 3: Reported Bioactivities of Analogous Compounds
Compound (Source) Biological Activity IC₅₀/EC₅₀ (µM) Mechanism/Application
Target Compound Potential α-glucosidase inhibition Not tested Structural similarity to A4–A9
A4 () α-Amylase/α-glucosidase inhibition 12.5–18.9 Competitive binding to active site
3d () Aldose reductase inhibition 0.45 Chelates catalytic Zn²⁺ ion
Compound 136 () Influenza virus fusion inhibition 0.7 Disrupts viral envelope structure
Top Anti-biofilm () Anti-biofilm vs. S. aureus Not reported Disrupts quorum sensing

Key Observations :

  • The furan allylidene group may enhance antiviral or antibacterial activity by mimicking aromatic pharmacophores in compounds like 136 () .
  • The 2-methoxyphenyl substituent could improve metabolic stability compared to hydroxy groups (e.g., 3d) but may reduce enzyme affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.